Methyl 2-[[1-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate
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Overview
Description
Methyl 2-[[1-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluoroethyl group and the pyrazole ring in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[1-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable fluoroethyl halide.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[1-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Fluoroethyl halide in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 2-[[1-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[[1-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[[1-(2-chloroethyl)-4-methylpyrazol-3-yl]amino]acetate
- Methyl 2-[[1-(2-bromoethyl)-4-methylpyrazol-3-yl]amino]acetate
- Methyl 2-[[1-(2-iodoethyl)-4-methylpyrazol-3-yl]amino]acetate
Uniqueness
Methyl 2-[[1-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate is unique due to the presence of the fluoroethyl group, which imparts distinct electronic properties and enhances its biological activity compared to its chloro, bromo, and iodo analogs. The fluoroethyl group can increase the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
methyl 2-[[1-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FN3O2/c1-7-6-13(4-3-10)12-9(7)11-5-8(14)15-2/h6H,3-5H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFBRSRTNOZVFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1NCC(=O)OC)CCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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